1-(5-Methylisoxazol-3-yl)-3-(3-((4-methylthiazol-2-yl)thio)propyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(5-Methylisoxazol-3-yl)-3-(3-((4-methylthiazol-2-yl)thio)propyl)urea is a useful research compound. Its molecular formula is C12H16N4O2S2 and its molecular weight is 312.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Conformational Adjustments and Assembly
Conformational adjustments in urea and thiourea-based assemblies have been observed, focusing on the intramolecular hydrogen bonded synthons and their self-assemblies. These studies emphasize the difference in polymorphism and cyclization reactions between urea and thiourea derivatives, showcasing anion-guided assembly behavior in thiazole-based compounds (Nithi Phukan & J. Baruah, 2016).
Microwave-Assisted Synthesis
Microwave irradiation has been used to facilitate the synthesis of isoxazolyltriazinan-2-ones, demonstrating an efficient method for creating specific urea derivatives with potential applications in material science and drug discovery (E. Rajanarendar et al., 2004).
Antimicrobial Activity and Cytotoxicity
The synthesis of novel urea derivatives has been explored for their inhibitory effects as antimicrobial agents and their cytotoxicity against certain cancer cell lines, highlighting the potential for these compounds in therapeutic applications (B. Shankar et al., 2017).
Structural and Biological Activity
Studies on the synthesis, structure, and biological activity of thiazolyl urea derivatives have revealed their promising antitumor activities. Such investigations contribute to the development of new chemotherapeutic agents (S. Ling et al., 2008).
Anion Receptors and Organocatalysis
Research into non-racemic atropisomeric (thio)ureas as neutral enantioselective anion receptors for amino acid derivatives has provided insights into their potential application in chiral recognition and catalysis (C. Roussel et al., 2006).
Properties
IUPAC Name |
1-(5-methyl-1,2-oxazol-3-yl)-3-[3-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]propyl]urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4O2S2/c1-8-7-20-12(14-8)19-5-3-4-13-11(17)15-10-6-9(2)18-16-10/h6-7H,3-5H2,1-2H3,(H2,13,15,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCTCLZGZDDOZJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)NCCCSC2=NC(=CS2)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.